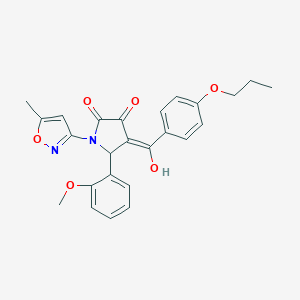

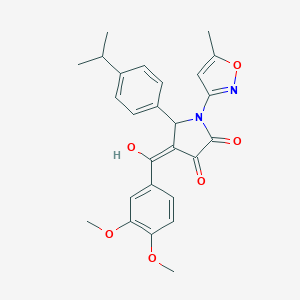

![molecular formula C24H29N3O4 B265517 (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B265517.png)

(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate, also known as EDP-MMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of biomedical research. EDP-MMP is a fluorescent probe that can selectively detect the activity of matrix metalloproteinases (MMPs), which are enzymes involved in various physiological processes such as tissue remodeling, wound healing, and cancer progression.

Mecanismo De Acción

The mechanism of action of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate involves the selective cleavage of the pyrrolidine ring by MMPs. The cleavage reaction results in the release of a fluorescent moiety, which can be detected using a fluorescence microscope or a flow cytometer. The specificity of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate for MMPs is due to the presence of a specific amino acid sequence in the MMP substrate-binding site. This sequence is recognized by (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate, which undergoes a specific cleavage reaction only in the presence of MMPs.

Biochemical and Physiological Effects:

(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate has been shown to have minimal toxicity and does not interfere with cellular processes. The cleavage of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate by MMPs does not affect the activity of the enzyme or the integrity of the ECM. Therefore, (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate can be used to study the activity of MMPs in vivo and in vitro without affecting the biological system under investigation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate is its high specificity for MMPs. This property allows for the selective detection of MMP activity in biological systems without interference from other enzymes or molecules. (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate is also easy to use and can be applied to various biological systems such as cell cultures, animal models, and human tissues. However, there are some limitations to the use of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate. One limitation is the need for a fluorescence microscope or a flow cytometer to detect the fluorescence signal. Another limitation is the requirement for a specific amino acid sequence in the MMP substrate-binding site, which limits the use of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate to the detection of specific MMPs.

Direcciones Futuras

There are several future directions for the use of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate in biomedical research. One direction is the development of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate variants that can detect the activity of other enzymes involved in ECM remodeling such as cathepsins and serine proteases. Another direction is the application of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate in the diagnosis and monitoring of cancer progression. (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate can be used to detect the activity of MMPs in cancer cells and tissues, which can provide valuable information for the development of targeted therapies. Furthermore, (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate can be used to study the role of MMPs in tissue regeneration and wound healing. Overall, (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate has great potential for the study of MMP activity in various biological systems and can contribute to the development of novel therapies for various pathological conditions.

Métodos De Síntesis

The synthesis of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate involves several steps, starting from the reaction of pyridine-3-carbaldehyde with ethyl acetoacetate to form a pyridine-3-ylidene derivative. The pyridine-3-ylidene derivative is then reacted with 1,3-dibromopropane to form a pyrrolidine ring. The resulting compound is then reacted with diethylamine to form the diethylaminoethyl group. The final step involves the reaction of the diethylaminoethyl derivative with 3-methoxybenzaldehyde to form (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate.

Aplicaciones Científicas De Investigación

(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate has been widely used as a fluorescent probe to detect the activity of MMPs in various biological systems. MMPs are a family of zinc-dependent endopeptidases that are involved in the degradation of extracellular matrix (ECM) proteins. The dysregulation of MMP activity has been implicated in various pathological conditions such as cancer, arthritis, and cardiovascular diseases. (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate can selectively detect the activity of MMPs in vivo and in vitro by undergoing a specific cleavage reaction that results in the release of a fluorescent moiety. This property of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate has made it an important tool for studying the role of MMPs in various biological processes.

Propiedades

Nombre del producto |

(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate |

|---|---|

Fórmula molecular |

C24H29N3O4 |

Peso molecular |

423.5 g/mol |

Nombre IUPAC |

(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |

InChI |

InChI=1S/C24H29N3O4/c1-4-26(5-2)13-8-14-27-21(18-10-7-12-25-16-18)20(23(29)24(27)30)22(28)17-9-6-11-19(15-17)31-3/h6-7,9-12,15-16,21,28H,4-5,8,13-14H2,1-3H3/b22-20+ |

Clave InChI |

WALLIZSZLAECFW-LSDHQDQOSA-N |

SMILES isomérico |

CC[NH+](CC)CCCN1C(/C(=C(/C2=CC(=CC=C2)OC)\[O-])/C(=O)C1=O)C3=CN=CC=C3 |

SMILES |

CCN(CC)CCCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CN=CC=C3 |

SMILES canónico |

CC[NH+](CC)CCCN1C(C(=C(C2=CC(=CC=C2)OC)[O-])C(=O)C1=O)C3=CN=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B265436.png)

![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265438.png)

![(E)-(4-chlorophenyl){4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265441.png)

![5-[3-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265442.png)

![(E)-(4-chlorophenyl){1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265444.png)

![(E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B265448.png)

![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265465.png)

![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265467.png)